molecular formula C24H42N6O7 B12536987 Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl- CAS No. 741268-59-7

Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl-

Cat. No.: B12536987
CAS No.: 741268-59-7
M. Wt: 526.6 g/mol
InChI Key: AMAQSZGNTDRNQV-KNTRFNDTSA-N
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Description

Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl- is a peptide compound composed of glycine, valine, and proline amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or Oxyma Pure.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose the reactive sites for further coupling.

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the proline residue, leading to the formation of hydroxyproline.

    Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents under controlled pH and temperature.

Major Products

The major products of these reactions include modified peptides with altered structural and functional properties, such as increased stability or altered biological activity.

Scientific Research Applications

Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl- has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may act as an agonist or antagonist in signaling pathways, influencing processes like cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Glycine, L-valylglycyl-L-valyl-L-prolyl-: A shorter peptide with similar amino acid composition.

    Glycine, N-(1-oxohexadecyl)-L-valylglycyl-L-valyl-L-alanyl-L-prolyl-: A lipidated peptide with enhanced membrane affinity.

Uniqueness

Glycine, L-valylglycyl-L-valyl-L-valyl-L-prolyl- is unique due to its specific sequence and structural properties, which confer distinct biological activities and potential applications. Its ability to undergo various chemical modifications and its role in diverse scientific fields highlight its versatility and importance.

Properties

CAS No.

741268-59-7

Molecular Formula

C24H42N6O7

Molecular Weight

526.6 g/mol

IUPAC Name

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C24H42N6O7/c1-12(2)18(25)22(35)26-10-16(31)28-19(13(3)4)23(36)29-20(14(5)6)24(37)30-9-7-8-15(30)21(34)27-11-17(32)33/h12-15,18-20H,7-11,25H2,1-6H3,(H,26,35)(H,27,34)(H,28,31)(H,29,36)(H,32,33)/t15-,18-,19-,20-/m0/s1

InChI Key

AMAQSZGNTDRNQV-KNTRFNDTSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NCC(=O)O)N

Origin of Product

United States

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